Absence of Halogen Bonding with uPA S1 Pocket Distinguishes 4-Iodobenzylamine from 4-Bromobenzylamine
In a direct comparative study, 4-iodobenzylamine (IBA) and 4-bromobenzylamine (BrBA) were co-crystallized with the S1 pocket of urokinase-type plasminogen activator (uPA). High-resolution crystal structures (PDB 5Z1C for IBA, and 5Z1D for BrBA) revealed that BrBA forms a halogen bond with the backbone carbonyl oxygen of Gly219 in the S1 pocket, whereas IBA does not engage in any halogen bonding interaction [1][2]. This was demonstrated by the Br···O distance of 2.9 Å (sum of van der Waals radii: 3.37 Å), indicative of a halogen bond, while the corresponding I···O distance exceeded the van der Waals sum [1]. The study concluded that iodine may not be the optimal halogen for targeting serine proteases via halogen bonding [1].
| Evidence Dimension | Halogen bond formation with uPA S1 pocket |
|---|---|
| Target Compound Data | No halogen bond observed; I···O distance > sum of van der Waals radii |
| Comparator Or Baseline | 4-Bromobenzylamine (BrBA): Halogen bond formed; Br···O distance 2.9 Å (sum of vdW radii: 3.37 Å) |
| Quantified Difference | Presence vs. absence of halogen bonding; Br···O distance ~15% below vdW sum, I···O distance above vdW sum |
| Conditions | X-ray crystallography; uPA S1 pocket; pH 7.4; resolution 1.45 Å (IBA) and 1.50 Å (BrBA) |
Why This Matters
For researchers designing halogen-bond-based inhibitors of serine proteases, IBA serves as a negative control and demonstrates that heavier halogens do not guarantee stronger halogen bonds in this context.
- [1] Jiang, L., Zhang, X., Zhou, Y., Chen, Y., Luo, Z., Li, J., Yuan, C. and Huang, M. (2018). Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. RSC Advances, 8, 28189-28197. DOI: 10.1039/C8RA03145B. View Source
- [2] RCSB Protein Data Bank. PDB ID 5Z1C: The crystal structure of uPA in complex with 4-Iodobenzylamine at pH7.4. DOI: 10.2210/pdb5z1c/pdb. View Source
